5-Ethoxy-1H-indole-3-carboxylic acid
Overview
Description
5-Ethoxy-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Properties
- Synthesis Techniques : Research has focused on synthesizing variants of indole carboxylic acids, including methods for hydroxyindole-3-carboxylic acids, indicating the broad interest in modifying indole structures for various applications (Marchelli, Hutzinger, & Heacock, 1969).
- Intermediate Roles : 5-Ethoxy-1H-indole-3-carboxylic acid derivatives have been explored as synthetic intermediates, highlighting their utility in creating more complex organic structures (Pete, Parlagh, & Tőke, 2003).
Molecular and Structural Studies
- Crystal Structure Analysis : The study of similar compounds, like 5-methoxyindole-3-acetic acid, reveals insights into molecular structures, such as the angular relationships between different components of the molecule (Sakaki, Wakahara, Fujiwara, & Tomita, 1975).
Biological and Medicinal Research
- Enzyme Inhibition Studies : Derivatives of indole carboxylic acids have been evaluated as potential inhibitors in biological systems, suggesting their relevance in developing therapeutic agents (Karg et al., 2009).
Natural Sources and Derivatives
- Natural Derivation : Research has discovered indole derivatives in natural sources like marine sponges, underscoring the compound's presence in diverse biological contexts (Abdjul, Yamazaki, Ukai, & Namikoshi, 2015).
Advanced Applications
- Polymer Chemistry : Studies have integrated indole carboxylic acid derivatives into complex polymers, indicating potential applications in material science and catalysis (Yu et al., 2014).
Corrosion Inhibition
- Corrosion Inhibition Properties : Research on indole-5-carboxylic acid suggests potential applications in corrosion inhibition, which could extend to its derivatives (Quartarone, Bonaldo, & Tortato, 2006).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include this compound, play a significant role in cell biology . They bind with high affinity to multiple receptors, making them useful in developing new biologically active compounds .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that result in their biological activities . These interactions often involve electrophilic substitution, facilitated by the excessive π-electrons delocalization in the indole nucleus .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives likely affect multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetics of indole derivatives can be influenced by various factors, including their chemical structure and the presence of functional groups .
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities . For example, some indole derivatives have shown inhibitory activity against influenza A .
Properties
IUPAC Name |
5-ethoxy-1H-indole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-7-3-4-10-8(5-7)9(6-12-10)11(13)14/h3-6,12H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFSHMJXPBKVBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.